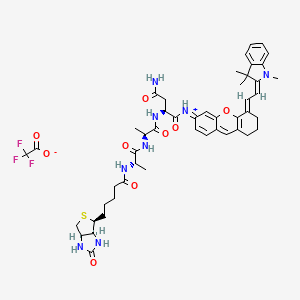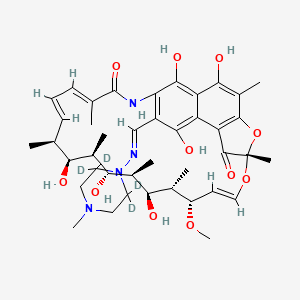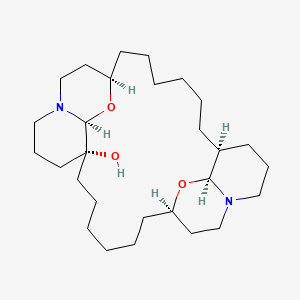
Flucytosine-15N3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flucytosine-15N3 (hydrochloride) is a synthetic antimycotic compound that is labeled with nitrogen-15 isotopes. It is a derivative of flucytosine, which is primarily used as an antifungal agent. Flucytosine itself was first synthesized in 1957 and has been used in combination with other antifungal agents to treat severe systemic mycoses such as cryptococcosis, candidosis, chromoblastomycosis, and aspergillosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of flucytosine-15N3 (hydrochloride) involves the incorporation of nitrogen-15 isotopes into the flucytosine molecule. The general synthetic route includes:
Chlorination of fluorouracil: This step involves the chlorination of fluorouracil to introduce a chlorine atom into the molecule.
Ammonification: The chlorinated product undergoes ammonification, where ammonia is introduced to replace the chlorine atom with an amino group.
Hydrolysis: The final step involves hydrolysis to yield flucytosine.
Industrial Production Methods
The industrial production of flucytosine-15N3 (hydrochloride) follows similar steps but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and suitable for mass production .
Analyse Chemischer Reaktionen
Types of Reactions
Flucytosine-15N3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (ammonia, hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the molecule .
Wissenschaftliche Forschungsanwendungen
Flucytosine-15N3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Used in studies involving fungal infections to understand the uptake and metabolism of antifungal agents.
Medicine: Used in combination with other antifungal agents to treat severe systemic mycoses. .
Industry: Used in the development of new antifungal agents and in the study of drug resistance mechanisms.
Wirkmechanismus
Flucytosine-15N3 (hydrochloride) exerts its effects by being taken up by susceptible fungal cells and converted into 5-fluorouracil. This conversion is facilitated by the enzyme cytosine deaminase. The 5-fluorouracil is then further metabolized into intermediate metabolites that inhibit fungal RNA and DNA synthesis, leading to unbalanced growth and death of the fungal organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Cytosine: A pyrimidine base found in DNA and RNA.
Amphotericin B: An antifungal agent used in combination with flucytosine
Uniqueness
Flucytosine-15N3 (hydrochloride) is unique due to its incorporation of nitrogen-15 isotopes, which makes it particularly useful as a tracer in scientific research. Its ability to be converted into 5-fluorouracil within fungal cells and inhibit RNA and DNA synthesis also sets it apart from other antifungal agents .
Eigenschaften
Molekularformel |
C4H5ClFN3O |
|---|---|
Molekulargewicht |
168.53 g/mol |
IUPAC-Name |
6-(15N)azanyl-5-fluoro-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H4FN3O.ClH/c5-2-1-7-4(9)8-3(2)6;/h1H,(H3,6,7,8,9);1H/i6+1,7+1,8+1; |
InChI-Schlüssel |
UGRSBYOXZWGDLS-JXAPDFANSA-N |
Isomerische SMILES |
C1=[15N]C(=O)[15NH]C(=C1F)[15NH2].Cl |
Kanonische SMILES |
C1=NC(=O)NC(=C1F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)









![[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate](/img/structure/B12364861.png)


